(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride
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Description
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and potential applications in various scientific domains. The compound consists of an amino group, a hydroxymethyl group, and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as (S)-serine.
Protection of Functional Groups: The hydroxyl group of (S)-serine is protected using a suitable protecting group like a benzyl or tert-butyldimethylsilyl (TBDMS) group.
Amination: The protected (S)-serine undergoes amination to introduce the amino group at the desired position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common approaches in large-scale production.
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQITWXCRNNDVQH-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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